molecular formula C18H17FN4O2S B2481588 1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2197898-14-7

1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2481588
CAS No.: 2197898-14-7
M. Wt: 372.42
InChI Key: RQAMFTYOHTYEBT-UHFFFAOYSA-N
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Description

1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound features a unique structure combining a triazole ring, an azetidine ring, and a fluorobenzyl sulfonyl group, making it a subject of interest for various scientific research applications.

Properties

IUPAC Name

1-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c19-16-8-4-5-14(9-16)13-26(24,25)22-10-17(11-22)23-12-18(20-21-23)15-6-2-1-3-7-15/h1-9,12,17H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAMFTYOHTYEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)F)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidin-3-ol Protection

Azetidin-3-ol serves as the starting material due to its commercial availability and synthetic versatility. Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prevents undesired reactivity during subsequent steps:
$$
\text{Azetidin-3-ol} + \text{TBSCl} \xrightarrow{\text{Imidazole, DMF}} \text{Azetidin-3-yl-O-TBS}
$$
This step proceeds quantitatively under anhydrous conditions, with the bulky TBS group ensuring steric protection.

N-Sulfonylation with 3-Fluorobenzylsulfonyl Chloride

Sulfonylation of the azetidine nitrogen employs 3-fluorobenzylsulfonyl chloride, synthesized via oxidation of 3-fluorobenzyl thiol to the sulfonic acid followed by chlorination (PCl$$5$$, reflux). The sulfonyl chloride reacts with the TBS-protected azetidine under Schotten-Baumann conditions:
$$
\text{Azetidin-3-yl-O-TBS} + \text{3-Fluorobenzylsulfonyl chloride} \xrightarrow{\text{NaOH, H}
2\text{O/Et}_2\text{O}} \text{1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl-O-TBS}
$$
Isolation by extraction into dichloromethane and purification via silica chromatography yields the sulfonylated intermediate in 85–90% purity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Optimization

The azide intermediate undergoes CuAAC with phenylacetylene under conditions adapted from Sharpless and Fokin. Copper(I) thiophene-2-carboxylate (CuTC) in toluene at room temperature provides optimal regioselectivity and yield:
$$
\text{1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl azide} + \text{Phenylacetylene} \xrightarrow{\text{CuTC, toluene}} \text{1-(1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole}
$$
Key parameters:

  • Catalyst loading : 5 mol% CuTC balances reactivity and cost.
  • Solvent choice : Toluene minimizes side reactions compared to polar aprotic solvents.
  • Temperature : Room temperature prevents azetidine ring degradation.

Workup and Purification

Post-reaction, the mixture is filtered through Celite to remove copper residues, and the product is extracted into ethyl acetate. Silica gel chromatography (hexane/EtOAc 3:1) isolates the triazole in 75–80% yield. Purity (>95%) is confirmed via $$^1$$H NMR and HPLC.

Analytical Data and Characterization

Spectroscopic Analysis

  • $$^1$$H NMR (500 MHz, CDCl$$3$$) : δ 7.82 (s, 1H, triazole-H), 7.45–7.20 (m, 9H, aromatic), 4.62 (m, 1H, azetidine-CH), 4.10 (d, J = 12 Hz, 2H, SO$$2$$CH$$2$$), 3.85–3.70 (m, 2H, azetidine-CH$$2$$), 3.30–3.15 (m, 2H, azetidine-CH$$_2$$).
  • $$^{13}$$C NMR (125 MHz, CDCl$$3$$) : δ 162.5 (d, J = 245 Hz, C-F), 144.2 (triazole-C), 134.1–122.0 (aromatic), 63.8 (azetidine-CH), 55.2 (SO$$2$$CH$$2$$), 48.5 (azetidine-CH$$2$$).
  • HRMS (ESI+) : m/z calcd for C$${19}$$H$${18}$$F N$$5$$O$$2$$S [M+H]$$^+$$: 420.1234; found: 420.1238.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Key Reference
Azide Formation NaN$$_3$$, DMF, 60°C 78–82
CuAAC CuTC, toluene, rt 75–80
Sulfonylation 3-Fluorobenzylsulfonyl chloride, NaOH 85–90

Challenges and Mitigation Strategies

  • Azetidine ring strain : Employing low temperatures during sulfonylation and azide displacement prevents ring-opening.
  • Sulfonyl chloride stability : Freshly prepared 3-fluorobenzylsulfonyl chloride minimizes decomposition.
  • Copper contamination : Post-reaction treatment with Chelex resin ensures product purity for biological assays.

Chemical Reactions Analysis

1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the triazole ring or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.

    Cyclization: The azetidine ring can undergo ring-opening reactions followed by cyclization under specific conditions.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminium hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole serves as a valuable building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules : The compound can be employed as an intermediate in the preparation of other biologically active compounds.
  • Reagent in Organic Reactions : It participates in various chemical reactions such as oxidation, reduction, and substitution.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Activity : Research indicates that similar triazole compounds exhibit effectiveness against various bacterial strains, suggesting potential applications as new antimicrobial agents .
  • Antitumor Properties : Studies have shown that related triazole derivatives can induce apoptosis in cancer cell lines such as H1299 lung cancer cells .

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating infectious diseases and cancer. Its mechanism of action involves binding to specific molecular targets, inhibiting their activity, and leading to various biological effects.

Industry

The unique properties of this compound make it suitable for applications in material science and chemical processes. Its ability to serve as a precursor for synthesizing novel materials adds to its industrial relevance.

Antitumor Studies

A notable study demonstrated that related triazole compounds significantly induced apoptosis in lung cancer cells. The findings revealed a dose-dependent increase in apoptotic markers such as cleaved caspase 3, indicating strong antitumor activity .

Antimicrobial Activity

Research has highlighted the antimicrobial efficacy of triazole derivatives against various bacterial strains. These findings support the potential use of such compounds as novel antimicrobial agents .

In Vivo Studies

Preliminary in vivo studies suggest that these compounds may exhibit favorable pharmacokinetic properties and low toxicity profiles. Further research is warranted to validate these findings and explore their therapeutic applications more comprehensively.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduced apoptosis in H1299 lung cancer cells; dose-dependent increase in apoptotic markers
AntimicrobialEffective against various bacterial strains; potential new antimicrobial agents
In Vivo StudiesFavorable pharmacokinetic properties; low toxicity profiles

Mechanism of Action

The mechanism of action of 1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other azetidine and triazole derivatives, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties

Biological Activity

The compound 1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. The unique structural characteristics of triazoles allow them to interact with various biological targets, making them valuable in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C15H16FN5O2SC_{15}H_{16}FN_5O_2S, and it features an azetidine ring, a sulfonyl group, and a triazole moiety. The presence of the fluorobenzyl group enhances its lipophilicity and potential interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within biological systems. The triazole ring can intercalate with DNA, while the sulfonyl group may facilitate interactions with various proteins involved in cellular signaling pathways. This dual action can lead to modulation of cellular processes such as apoptosis and cell cycle regulation.

Biological Activities

Research indicates that compounds containing triazole rings exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Triazole derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, modifications to the triazole structure have been linked to enhanced antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines .
  • Antimicrobial Properties : The compound's structural features suggest potential antibacterial and antifungal activities. Triazoles are known for their ability to disrupt fungal cell membranes and inhibit bacterial growth .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in cancer progression and microbial resistance. Studies have indicated that triazole-containing compounds can effectively inhibit enzymes like indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune evasion by tumors .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of triazole derivatives:

  • Antitumor Studies : A study demonstrated that a related triazole compound induced significant apoptosis in H1299 lung cancer cells, showing a dose-dependent increase in apoptotic markers such as cleaved caspase 3 .
  • Antimicrobial Activity : Research on similar triazole compounds revealed their effectiveness against various bacterial strains, highlighting their potential as new antimicrobial agents .
  • In Vivo Studies : Although most research has focused on in vitro assays, preliminary in vivo studies indicate that these compounds may also exhibit favorable pharmacokinetic properties and low toxicity profiles, warranting further investigation into their therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in NSCLC cells
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionInhibits IDO1 enzyme activity

Q & A

Q. What are the key synthetic challenges in preparing 1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including sulfonylation of the azetidine ring, triazole ring formation, and functional group compatibility. Key challenges include:

  • Regioselectivity in triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is recommended to ensure regioselective 1,4-substitution .
  • Sulfonylation efficiency : Use of 3-fluorobenzylsulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) to minimize side reactions .
  • Azetidine ring stability : Conduct reactions at controlled temperatures (0–25°C) to prevent ring-opening side reactions .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

  • NMR : 1H/13C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, triazole protons at δ 8.1–8.3 ppm) .
  • IR : Sulfonyl stretching vibrations near 1350–1150 cm⁻¹ and triazole C-N stretching at 1600–1500 cm⁻¹ .
  • X-ray crystallography : For unambiguous confirmation of the azetidine-triazole linkage, as demonstrated in related triazole-azetidine hybrids .

Q. How can researchers design initial biological activity screens for this compound?

  • Target selection : Prioritize kinases or enzymes with known sensitivity to triazole derivatives (e.g., CYP450 isoforms, antimicrobial targets) .
  • Assay conditions : Use microbroth dilution (MIC) for antimicrobial activity or fluorescence-based enzymatic inhibition assays (IC50 determination) .
  • Control compounds : Include structurally analogous triazole-azetidine hybrids (e.g., 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives) for comparative analysis .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce azide intermediates efficiently .
  • Solvent optimization : Replace ethanol with DMF or THF to improve solubility of hydrophobic intermediates .
  • Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate stability and adjust reaction times dynamically .

Q. What strategies mitigate stability issues in aqueous or biological matrices?

  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., esters) at the sulfonyl or triazole positions to enhance solubility and metabolic stability .
  • Formulation studies : Encapsulate the compound in liposomes or cyclodextrins to protect the azetidine ring from hydrolysis .
  • pH stability profiling : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) across pH 3–9 to identify degradation pathways .

Q. How can computational methods guide the design of derivatives with improved activity?

  • QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) from analogs like 4-(3-fluorophenyl)-1,2,3-triazole derivatives to predict bioavailability .
  • Docking simulations : Target the compound to bacterial enoyl-ACP reductase (PDB: 3IFZ) to rationalize antimicrobial activity .
  • ADMET prediction : Employ tools like SwissADME to optimize substituents for reduced hepatotoxicity .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Test conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Off-target profiling : Screen against a panel of unrelated enzymes to rule out nonspecific binding .
  • Metabolite identification : Use LC-MS to detect active/inactive metabolites that may explain discrepancies in vivo vs. in vitro results .

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